![molecular formula C26H28O9 B14804042 (2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)
(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Evodol: is a limonoid compound derived from the dried and nearly ripe fruits of Euodia rutaecarpa (Juss.) Benth. var. bodinieri (Dode) Huang, a plant belonging to the Rutaceae family . It is known for its anti-inflammatory properties and larvicidal activity against the Asian tiger mosquito . The molecular formula of Evodol is C26H28O9, and it has a molecular weight of 484.5 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Evodol can be synthesized through the extraction and isolation from the fruits of Euodia rutaecarpa. The process involves the use of chromatographic techniques to separate Evodol from other limonoid compounds present in the plant . The chemical structure of Evodol is elucidated using spectroscopic methods and single-crystal X-ray diffraction .
Industrial Production Methods: Industrial production of Evodol typically involves large-scale extraction from Euodia rutaecarpa fruits. The process includes drying the fruits, followed by solvent extraction using chloroform or other organic solvents. The extract is then subjected to repeated silica gel column chromatography to isolate Evodol .
Analyse Chemischer Reaktionen
Types of Reactions: Evodol undergoes various chemical reactions, including:
Oxidation: Evodol can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Evodol.
Substitution: Substitution reactions can occur at specific positions on the Evodol molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Evodol can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of Evodol with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Evodol has a wide range of scientific research applications, including:
Wirkmechanismus
Evodol exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: Evodol inhibits the production of nitric oxide in activated macrophages, which is a key mediator of inflammation.
Larvicidal Activity: The exact mechanism of its larvicidal activity is not fully understood, but it is believed to interfere with the development and survival of mosquito larvae.
Vergleich Mit ähnlichen Verbindungen
Limonin: Another limonoid compound with similar larvicidal activity.
Evodiamine: An alkaloid from the same plant with anti-inflammatory and anticancer properties.
Rutaecarpine: Another alkaloid with a wide range of pharmacological activities.
Uniqueness of Evodol: Evodol is unique due to its specific combination of anti-inflammatory and larvicidal properties. While other compounds like limonin and evodiamine share some similar activities, Evodol’s distinct molecular structure and specific inhibitory effects on nitric oxide production set it apart .
Eigenschaften
Molekularformel |
C26H28O9 |
|---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione |
InChI |
InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13?,14?,19?,20?,23-,24-,25-,26+/m0/s1 |
InChI-Schlüssel |
SNGHLUWTFLYPMT-QVONRVOQSA-N |
Isomerische SMILES |
C[C@@]12CCC3[C@]([C@@]14C(O4)C(=O)OC2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)CC7OC6(C)C)O)C |
Kanonische SMILES |
CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide](/img/structure/B14803959.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
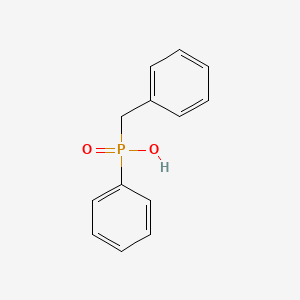
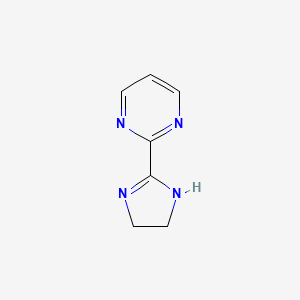
![4-((2S,3S)-3-((S)-2-((tert-Butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoic acid](/img/structure/B14803984.png)

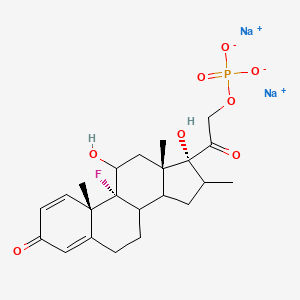
![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)
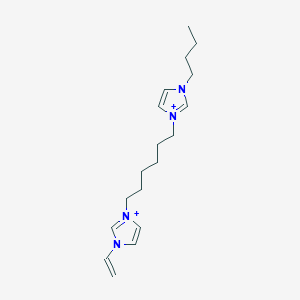
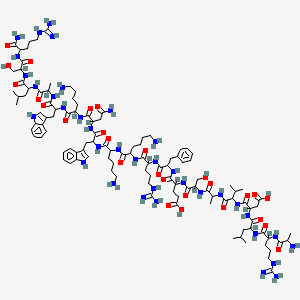
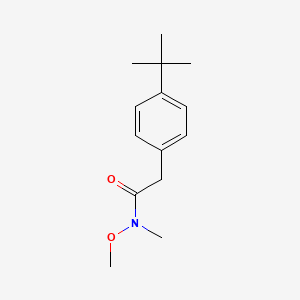
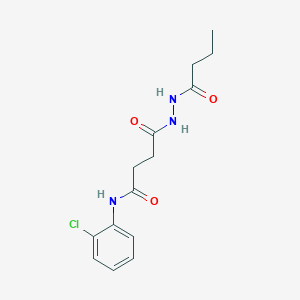
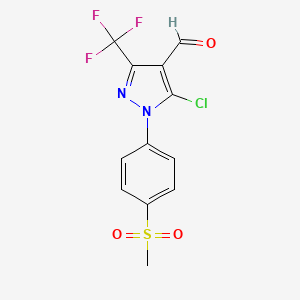
![3,5-dichloro-N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14804056.png)
